molecular formula C8H7N3O2S2 B13523449 1,3,4-Thiadiazole-2-sulfonamide, 5-phenyl- CAS No. 63886-81-7

1,3,4-Thiadiazole-2-sulfonamide, 5-phenyl-

Cat. No.: B13523449
CAS No.: 63886-81-7
M. Wt: 241.3 g/mol
InChI Key: RGUOGOHDRMUYGX-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole-2-sulfonamide, 5-phenyl- is a heterocyclic compound that contains sulfur and nitrogen atoms in its ring structure. This compound is part of the 1,3,4-thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,4-Thiadiazole-2-sulfonamide, 5-phenyl- can be synthesized through several methods. One common approach involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction typically requires heating at elevated temperatures to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of 1,3,4-thiadiazole derivatives often involves large-scale synthesis using similar reaction conditions as laboratory methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3,4-Thiadiazole-2-sulfonamide, 5-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3,4-Thiadiazole-2-sulfonamide, 5-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole-2-sulfonamide, 5-phenyl- involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, disrupting essential biochemical pathways. For example, it may inhibit carbonic anhydrase, leading to a decrease in the production of bicarbonate and protons . This inhibition can result in antimicrobial and anticancer effects .

Comparison with Similar Compounds

1,3,4-Thiadiazole-2-sulfonamide, 5-phenyl- can be compared with other similar compounds such as:

The uniqueness of 1,3,4-thiadiazole-2-sulfonamide, 5-phenyl- lies in its specific substitution pattern and the resulting biological activities.

Properties

CAS No.

63886-81-7

Molecular Formula

C8H7N3O2S2

Molecular Weight

241.3 g/mol

IUPAC Name

5-phenyl-1,3,4-thiadiazole-2-sulfonamide

InChI

InChI=1S/C8H7N3O2S2/c9-15(12,13)8-11-10-7(14-8)6-4-2-1-3-5-6/h1-5H,(H2,9,12,13)

InChI Key

RGUOGOHDRMUYGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)S(=O)(=O)N

Origin of Product

United States

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